molecular formula C6H6BrN3O B6276248 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde CAS No. 2763756-39-2

1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde

Cat. No.: B6276248
CAS No.: 2763756-39-2
M. Wt: 216.04 g/mol
InChI Key: OBFCJUVSBOWTDN-UHFFFAOYSA-N
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Description

1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatility in biological systems, binding with various enzymes and receptors, and exhibiting a wide range of biological activities .

Preparation Methods

The synthesis of 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the use of “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes . This reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in an aqueous medium. The reaction conditions often include mild temperatures and neutral pH, making it a convenient and efficient method for synthesizing triazole derivatives .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde include other triazole derivatives such as:

  • 1-(4-chloro-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde
  • 1-(4-fluoro-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde
  • 1-(4-methyl-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde

These compounds share similar structural features but differ in the substituents on the triazole ring, which can affect their chemical reactivity and biological activity . The uniqueness of this compound lies in the presence of the bromine atom, which can participate in specific interactions and reactions not possible with other substituents .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde' involves the use of a cyclopropane ring and a 1,2,3-triazole ring. The aldehyde group is introduced through a reaction with a suitable reagent. The bromine atom is introduced through a substitution reaction. The synthesis pathway involves the following steps: cyclopropanation, azide-alkyne cycloaddition, and bromination.", "Starting Materials": [ "Cyclopropane", "4-bromo-1-ethynyl-1H-1,2,3-triazole", "Sodium azide", "Copper(I) iodide", "Sodium ascorbate", "Acetic acid", "Sodium bromide", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Cyclopropanation of 4-bromo-1-ethynyl-1H-1,2,3-triazole with cyclopropane using copper(I) iodide and sodium ascorbate as catalysts in methanol.", "Step 2: Azide-alkyne cycloaddition of the cyclopropane-triazole intermediate with sodium azide in the presence of copper(I) iodide and sodium ascorbate as catalysts in ethanol.", "Step 3: Bromination of the resulting cyclopropane-1,2,3-triazole intermediate with sodium bromide and hydrogen peroxide in the presence of sodium hydroxide and acetic acid as solvents." ] }

CAS No.

2763756-39-2

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

1-(4-bromotriazol-2-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C6H6BrN3O/c7-5-3-8-10(9-5)6(4-11)1-2-6/h3-4H,1-2H2

InChI Key

OBFCJUVSBOWTDN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C=O)N2N=CC(=N2)Br

Purity

95

Origin of Product

United States

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